Dioxoaminopyrine-d6

Description

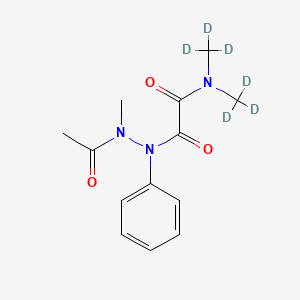

Dioxoaminopyrine-d6 is a deuterated analog of a pyridine/pyrimidine-derived compound featuring an amino group, a dioxo moiety (likely a phthalimide or similar structure), and six deuterium atoms. Deuterated compounds like this compound are critical in pharmacokinetic studies, serving as internal standards in mass spectrometry due to their isotopic stability and minimal metabolic interference . While direct data on this compound is absent in the provided evidence, its structural and functional analogs (e.g., 4-amino-6-arylpyrimidines, phthalimide conjugates) offer insights into its properties and applications.

Properties

CAS No. |

1330195-41-9 |

|---|---|

Molecular Formula |

C13H17N3O3 |

Molecular Weight |

269.334 |

IUPAC Name |

2-(N-[acetyl(methyl)amino]anilino)-2-oxo-N,N-bis(trideuteriomethyl)acetamide |

InChI |

InChI=1S/C13H17N3O3/c1-10(17)15(4)16(11-8-6-5-7-9-11)13(19)12(18)14(2)3/h5-9H,1-4H3/i2D3,3D3 |

InChI Key |

IRTZMJWVZQYURE-XERRXZQWSA-N |

SMILES |

CC(=O)N(C)N(C1=CC=CC=C1)C(=O)C(=O)N(C)C |

Synonyms |

2-(Dimethylamino-d6)-2-oxo-acetic Acid 2-Acetyl-2-methyl-1-phenylhydrazide; 1-Acetyl-1,5,5-trimethyl-2-phenylsemioxamazide-d6; 1-Acetyl-1,5,5-trimethyl-2-_x000B_phenylsemioxamazide-d6; Dioxyaminopyrine-d6; Dioxypyramidon-d6; α-[(Dimethyl-d6)amidooxalyl)]- |

Origin of Product |

United States |

Comparison with Similar Compounds

Core Structure and Substitution Patterns

Dioxoaminopyrine-d6 is inferred to have a pyrimidine or pyridine core with:

- An amino group for hydrogen bonding.

- A dioxo moiety (e.g., isoindole-1,3-dione) enhancing polarity.

- Deuterium substitution (-d6) at methyl or aryl positions for isotopic labeling.

Key analogs :

4-Amino-6-chloropyrimidine (): Pyrimidine core with amino and chloro substituents. Used in electrochemical arylation reactions; chloro groups facilitate cross-coupling with aryl halides . Comparison: The dioxo group in this compound may reduce coupling efficiency due to steric hindrance or electron-withdrawing effects compared to chloro substituents.

Phthalimide-containing compounds (S4c/S4d) (): Feature isoindole-1,3-dione moieties. Exhibit moderate solubility in ethanol and DMSO, with melting points >200°C . Comparison: this compound likely shares similar solubility profiles, but deuterium may slightly alter melting points and crystallinity.

6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine (): Pyrimidine core with fluoropyridinyl and amino groups. Fluorine enhances metabolic stability and membrane permeability. Comparison: this compound’s dioxo group may confer greater polarity than fluorine, reducing bioavailability but improving aqueous solubility.

Physicochemical Properties

Table 1: Structural and Physical Properties

Research Findings and Limitations

- : Substituent nature (e.g., chloro vs. dioxo) critically impacts electrochemical reactivity. Dioxo groups may hinder arylation but improve stability .

- : Phthalimide-containing analogs show predictable solubility and crystallinity, traits likely shared by this compound .

- –5 : Halogen substituents (F, Cl) enhance lipophilicity, whereas dioxo groups increase polarity, suggesting divergent applications in drug design .

Limitations: Direct data on this compound is unavailable; comparisons rely on structural analogs. Experimental validation is needed to confirm inferred properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.